molecular formula C28H55NO B12539495 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one CAS No. 667465-02-3

1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one

Cat. No.: B12539495
CAS No.: 667465-02-3
M. Wt: 421.7 g/mol
InChI Key: AZAIMXNMHFGMJH-UHFFFAOYSA-N
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Description

1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with five methyl groups and an octadecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with octadecanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene and dimethylformamide, which help dissolve the reactants and facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane-associated processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1,2,2,6,6-Pentamethylpiperidin-4-YL)octadecan-1-one is unique due to its combination of a highly substituted piperidine ring and a long alkyl chain. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

667465-02-3

Molecular Formula

C28H55NO

Molecular Weight

421.7 g/mol

IUPAC Name

1-(1,2,2,6,6-pentamethylpiperidin-4-yl)octadecan-1-one

InChI

InChI=1S/C28H55NO/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30)25-23-27(2,3)29(6)28(4,5)24-25/h25H,7-24H2,1-6H3

InChI Key

AZAIMXNMHFGMJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

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